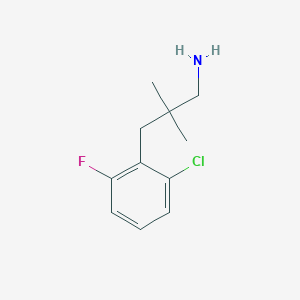
2-(2,3-Dimethoxyphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethoxyphenoxy)ethanamine: is an organic compound characterized by the presence of an ethanamine group attached to a 2,3-dimethoxyphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxyphenoxy)ethanamine typically involves the reaction of 2,3-dimethoxyphenol with ethylene oxide to form 2-(2,3-dimethoxyphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dimethoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2,3-Dimethoxyphenoxy)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could be investigated for its potential as a therapeutic agent or as a lead compound for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(3,4-Dimethoxyphenyl)ethanamine
- 2-(2,6-Dimethoxyphenoxy)ethanamine
- 2-(2,5-Dimethoxyphenyl)ethanamine
Comparison: 2-(2,3-Dimethoxyphenoxy)ethanamine is unique due to the specific positioning of the methoxy groups on the phenoxy ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds. The presence of the 2,3-dimethoxy substitution pattern may confer distinct properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
120351-96-4 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(10(8)13-2)14-7-6-11/h3-5H,6-7,11H2,1-2H3 |
Clé InChI |
IUKXSDZTQMDZHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)









![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)
